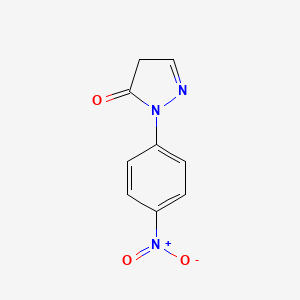

2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Beschreibung

Eigenschaften

CAS-Nummer |

1245149-28-3 |

|---|---|

Molekularformel |

C9H7N3O3 |

Molekulargewicht |

205.17 g/mol |

IUPAC-Name |

2-(4-nitrophenyl)-4H-pyrazol-3-one |

InChI |

InChI=1S/C9H7N3O3/c13-9-5-6-10-11(9)7-1-3-8(4-2-7)12(14)15/h1-4,6H,5H2 |

InChI-Schlüssel |

DWZHKXYGTISQMB-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In a typical procedure, 4-nitrophenylhydrazine (1.0 equiv) is refluxed with ethyl acetoacetate (1.1 equiv) in ethanol under acidic or basic catalysis. Piperidine (2–5 mol%) or acetic acid (2 mL) is commonly used to accelerate the reaction. The mixture is heated at 80–90°C for 4–6 hours, yielding a precipitate that is filtered, washed with cold ethanol, and recrystallized from methanol.

Yield Optimization

Yields range from 65% to 85%, depending on the solvent and catalyst. Polar aprotic solvents like DMF may enhance reactivity but require higher temperatures (100–110°C). A comparative analysis of solvents and catalysts is provided in Table 1.

Table 1: Cyclocondensation Reaction Parameters

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Piperidine | 80 | 6 | 78 |

| DMF | Acetic acid | 110 | 4 | 82 |

| Methanol | None | 70 | 8 | 65 |

Knoevenagel Condensation Followed by Click Chemistry

A multi-step synthesis involving Knoevenagel condensation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for functionalized pyrazolones. While originally developed for indole-pyrazolone hybrids, this method can be modified for 2-(4-nitrophenyl) derivatives.

Stepwise Procedure

-

Propargylation : 4-Nitrophenylhydrazine is treated with propargyl bromide (1.2 equiv) in DMF containing K₂CO₃ (2.0 equiv) to form the terminal alkyne intermediate.

-

Knoevenagel Condensation : The alkyne reacts with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under piperidine catalysis in ethanol, forming a conjugated enone.

-

CuAAC Reaction : The alkyne intermediate undergoes click chemistry with organic azides (e.g., benzyl azide) using CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in DMF.

Critical Parameters

-

Temperature : Propargylation requires 50°C for 3 hours, while CuAAC proceeds at room temperature.

-

Yield : The overall yield for this three-step process is 60–70%, with the Knoevenagel step being rate-limiting.

Chalcone Cyclization with Hydrazines

Chalcone derivatives serve as precursors for pyrazolone synthesis via cyclization with hydrazines. For 2-(4-nitrophenyl)-substituted analogs, 4-nitrochalcone is reacted with hydrazine hydrate.

Synthetic Pathway

-

Chalcone Preparation : 4-Nitroacetophenone and benzaldehyde undergo Claisen-Schmidt condensation in NaOH/ethanol to form 4-nitrochalcone.

-

Cyclization : The chalcone is treated with hydrazine hydrate (2.0 equiv) in refluxing ethanol, inducing pyrazoline formation. Oxidation with iodine or H₂O₂ converts the pyrazoline to the pyrazolone.

Structural Insights from Crystallography

X-ray diffraction studies of analogous compounds reveal that the 4-nitrophenyl group adopts a near-planar configuration with the pyrazolone ring, favoring π-π stacking interactions. Bond distances (e.g., N1–N2: 1.389–1.410 Å, C3–N2: 1.265–1.286 Å) confirm resonance stabilization within the heterocycle.

Table 2: Key Bond Distances in 2-(4-Nitrophenyl)-Pyrazolones

| Bond | Distance Range (Å) |

|---|---|

| N1–N2 | 1.382–1.410 |

| C3–N2 | 1.265–1.286 |

| C6–N1 | 1.345–1.364 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Cyclocondensation : High atom economy but limited functional group tolerance.

-

Knoevenagel-CuAAC : Enables modular functionalization but involves complex purification.

-

Chalcone Cyclization : Suitable for bulk synthesis but requires harsh oxidation conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-on durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Metallkatalysators (z. B. Palladium auf Kohlenstoff) zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen, insbesondere an der Nitrogruppe, eingehen, um verschiedene Derivate zu bilden.

Oxidation: Der Pyrazolon-Ring kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder anderen Metallkatalysatoren.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Hauptprodukte

Reduktion: 2-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-on.

Substitution: Verschiedene substituierte Pyrazolone, abhängig vom verwendeten Nukleophil.

Oxidation: Oxidierte Pyrazolon-Derivate.

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrophenyl)-2,4-dihydro-3H-pyrazol-3-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Gerüst für die Entwicklung pharmazeutischer Wirkstoffe mit potenziellen entzündungshemmenden, analgetischen und antimikrobiellen Eigenschaften.

Materialwissenschaften: Die Verbindung kann bei der Synthese von fortschrittlichen Materialien verwendet werden.

Biologische Aktivität

2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, which has garnered attention for its diverse biological activities. Pyrazolones are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the nitrophenyl group is significant as it influences the compound's reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolone derivatives as anticancer agents. The presence of the nitro group in this compound has been associated with enhanced cytotoxicity against various cancer cell lines. For example:

- Mechanism of Action : The compound may exert its anticancer effects through mechanisms such as inhibition of topoisomerase, alkylation of DNA, and disruption of tubulin polymerization .

- Cell Lines Tested : Studies have demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .

Antibacterial Activity

The compound has also shown promising antibacterial properties. Research indicates that derivatives of pyrazolones can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at micromolar concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

This antibacterial action may be attributed to the ability of the nitrophenyl group to interfere with bacterial cell wall synthesis .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammation in animal models through inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

- Study on Anticancer Properties : A recent investigation evaluated the anticancer efficacy of various pyrazolone derivatives, including this compound. The study reported a dose-dependent response in inhibiting cancer cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antibacterial Efficacy : Another study focused on the antibacterial activity of pyrazolone derivatives against N. gonorrhoeae. The compound demonstrated significant inhibition at low concentrations, suggesting potential for further development as an antibiotic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 4, and 5 of the pyrazol-3-one ring, impacting melting points, solubility, and stability (Table 1).

Table 1: Substituent Effects on Physical Properties

Key Observations :

- The 4-nitrophenyl group in the target compound and picrolonic acid enhances thermal stability (melting points >200°C) compared to non-nitro analogs (e.g., 137–138°C in compound 9b) .

- Electron-withdrawing groups (e.g., NO₂, CF₃) increase electrophilicity, evidenced by IR stretching frequencies for C=O (1665–1702 cm⁻¹) and NO₂ (1308–1577 cm⁻¹) .

Antimicrobial and Antitubercular Activity

- Thiadiazole derivatives synthesized from pyrazol-3-one precursors (e.g., compound STK143032) showed potent antimicrobial activity against E. coli and C. albicans, with MIC values outperforming standard drugs .

- Schiff base analogs (e.g., TZP3c, TZP3d) exhibited antitubercular activity against Mycobacterium tuberculosis (MIC = 15.28 × 10⁻³ µM/mL), surpassing pyrazinamide (25.38 × 10⁻³ µM/mL) .

Material Science and Coordination Chemistry

- Liquid crystalline properties were observed in compounds with methoxybenzoyl or hydrazinylidene substituents, attributed to planar aromatic systems and hydrogen bonding .

Q & A

Q. What are the common synthetic routes for 2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of hydrazine derivatives with aldehydes/ketones under acidic or basic catalysis. Key factors include temperature, solvent choice (e.g., ethanol or methanol), and catalyst type. For instance, hydrazone linkage formation requires precise pH control to optimize intermediates . Efficiency varies with solvent polarity and reaction time; higher temperatures may accelerate kinetics but risk side products .

Q. What biological activities have been reported for this compound, and what standardized assays are used for evaluation?

Demonstrated activities include anti-inflammatory, analgesic, and potential anticancer effects. In vitro assays like enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) and cell viability assays (MTT for cytotoxicity) are standard. In vivo models, such as rodent inflammation assays, validate efficacy, though bioavailability limitations require nanoparticle delivery systems for improved pharmacokinetics .

Advanced Research Questions

Q. How can synthesis protocols be optimized to balance efficiency with environmental and safety concerns?

Traditional methods often use toxic solvents (e.g., DMF), prompting exploration of green alternatives (e.g., ionic liquids or water-ethanol mixtures). Catalytic systems like immobilized enzymes or heterogeneous catalysts reduce waste. Lifecycle assessment (LCA) tools quantify environmental impact, while process intensification (e.g., microwave-assisted synthesis) enhances yield and reduces energy use .

Q. What mechanistic insights explain the role of nitro groups in the compound’s biological activity?

Nitro groups undergo enzymatic reduction to form reactive intermediates (e.g., nitro radicals), which disrupt cellular redox balance or inhibit enzymes like thioredoxin reductase. Spectroscopic techniques (EPR for radical detection) and computational docking studies (e.g., AutoDock Vina) map interactions with molecular targets, such as DNA or oxidative stress-related proteins .

Q. What methodologies are employed to assess the environmental impact of this compound in ecosystems?

Ecotoxicological studies use model organisms (e.g., Daphnia magna for aquatic toxicity) and OECD guidelines. Chromatography (HPLC-MS) quantifies bioaccumulation, while metabolomics identifies disrupted pathways (e.g., oxidative phosphorylation). Field studies correlate lab data with real-world pollution scenarios .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Meta-analyses with standardized protocols (e.g., CONSORT guidelines) and dose-response modeling (Hill equations) clarify efficacy thresholds. Replicating studies under controlled conditions with orthogonal assays (e.g., Western blotting alongside activity assays) validates findings .

Q. How do computational models aid in predicting structure-activity relationships (SAR) for derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. Molecular dynamics simulations (AMBER/CHARMM) assess binding stability in target proteins .

Q. What comparative analyses differentiate this compound from structurally similar pyrazolone derivatives?

X-ray crystallography and NMR elucidate conformational differences (e.g., planarity of the pyrazolone ring). Biological benchmarking against analogs (e.g., 5-aryl-pyrazoles) identifies critical substituents (e.g., nitro vs. methoxy groups) for target selectivity. Thermal stability comparisons (TGA/DSC) inform material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.